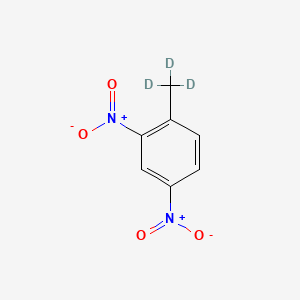

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3

Descripción general

Descripción

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is a deuterated derivative of benzene, characterized by the presence of two nitro groups and a methyl group where the hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the field of spectroscopy and reaction mechanism studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 typically involves the nitration of deuterated toluene. The process begins with the deuteration of toluene to produce methyl-d3-toluene. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 2 and 4 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic labeling throughout the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrobenzoic acids.

Reduction: Reduction of the nitro groups can lead to the formation of amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups direct incoming substituents to the meta positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Nitrobenzoic acids.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemical Research Applications

1. Isotopic Labeling:

2,4-Dinitrotoluene-alpha,alpha,alpha-D3 serves as a stable isotope-labeled reference material in mass spectrometry and nuclear magnetic resonance (NMR) studies. Its deuterated nature allows researchers to trace reaction pathways and mechanisms with high precision.

2. Reaction Mechanism Studies:

The compound is instrumental in studying the chemical reactions of nitroaromatic compounds. Its nitro groups can undergo reduction to form reactive intermediates that interact with other chemical species, facilitating a better understanding of reaction mechanisms.

Biological Research Applications

1. Metabolism Studies:

In biological research, this compound is used to investigate the metabolism and biotransformation of nitroaromatic compounds. Researchers employ this compound to study how organisms process these potentially toxic substances.

2. Toxicological Research:

The compound is utilized in toxicological studies to assess the effects of nitroaromatic compounds on biological systems. It helps elucidate the metabolic pathways involved in the detoxification processes and the potential health risks associated with exposure to nitroaromatic compounds.

Medical Research Applications

1. Drug Development:

In the context of drug development, this compound can be used as a model compound for evaluating the pharmacokinetics and pharmacodynamics of new therapeutic agents targeting similar nitroaromatic structures.

2. Cancer Research:

Recent studies have explored the cytotoxic effects of nitroaromatic compounds on cancer cell lines. The insights gained from using this compound can inform the design of novel anticancer agents that exploit similar mechanisms of action.

Industrial Applications

1. Environmental Testing:

The compound is used as a reference material in environmental testing labs to ensure accuracy in detecting and quantifying nitroaromatic pollutants in soil and water samples. Its isotopic labeling enhances the reliability of analytical methods employed in environmental monitoring.

2. Quality Control:

In industrial settings, this compound serves as a standard for quality control processes involving nitroaromatic compounds. Its consistent properties allow for effective calibration of analytical instruments .

Case Study 1: Toxicological Evaluation

A study evaluated the metabolic pathways of this compound in mammalian systems. The research highlighted its role in understanding how nitroaromatic compounds are processed in vivo and their potential toxic effects on human health.

Case Study 2: Environmental Impact Assessment

Another case focused on the use of this compound as a reference material for assessing contamination levels in aquatic ecosystems. The findings underscored its importance in developing strategies for remediation and pollution control.

Mecanismo De Acción

The mechanism of action of 2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 involves its interaction with various molecular targets depending on the type of reaction it undergoes. In reduction reactions, the nitro groups are reduced to amines, which can further participate in various biochemical pathways. The deuterium atoms provide stability and allow for detailed mechanistic studies using spectroscopic techniques.

Comparación Con Compuestos Similares

Similar Compounds

Benzene, 1,3-dinitro-: Similar structure but without the deuterated methyl group.

Toluene, 2,4-dinitro-: Contains hydrogen instead of deuterium in the methyl group.

Nitrobenzene: Contains only one nitro group.

Uniqueness

2,4-DINITROTOLUENE-alpha,alpha,alpha-D3 is unique due to its isotopic labeling, which provides distinct advantages in spectroscopic studies and reaction mechanism elucidation. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated analogs in various analytical techniques.

Actividad Biológica

2,4-Dinitrotoluene-alpha,alpha,alpha-D3 (DNT-D3) is a deuterated form of 2,4-dinitrotoluene (DNT), a nitroaromatic compound primarily used in explosives manufacturing. Understanding the biological activity of DNT and its isotopically labeled variant is critical due to its environmental persistence and potential health impacts. This article reviews the biological effects, mechanisms of toxicity, and relevant case studies.

DNT is characterized by its nitro groups attached to a toluene ring. The deuterated variant, DNT-D3, retains similar chemical properties but may exhibit different metabolic behaviors due to the presence of deuterium.

Table 1: Chemical Properties of DNT and DNT-D3

| Property | 2,4-Dinitrotoluene (DNT) | This compound (DNT-D3) |

|---|---|---|

| Molecular Formula | C7H6N2O4 | C7H6D3N2O4 |

| Molecular Weight | 174.13 g/mol | 177.14 g/mol |

| Boiling Point | 210 °C | Similar (exact value not specified) |

| Solubility in Water | Low | Low |

Toxicological Effects

Research has shown that DNT exerts significant toxic effects on various organisms. A notable study examined the impact of DNT on zebrafish (Danio rerio), revealing severe liver damage and hypoxia symptoms following exposure.

- Study Findings :

- LC50 : The 96-hour semi-lethal concentration (LC50) for DNT was determined to be 9.36 mg/L .

- Histological Changes : Liver tissues exhibited necrosis, inflammatory cell infiltration, and disrupted hepatocyte architecture.

- Gene Expression : Exposure led to upregulation of genes related to hypoxia and downregulation of lipid metabolism genes such as apoα2 and ppar-α .

The biological activity of DNT is primarily attributed to its ability to disrupt cellular processes:

- Oxidative Stress : DNT induces oxidative stress in cells, leading to lipid peroxidation and cellular damage.

- Endocrine Disruption : As a nitroaromatic compound, DNT can interfere with hormone signaling pathways, potentially affecting reproductive and developmental processes in exposed organisms .

Environmental Impact

DNT is known for its environmental persistence and potential bioaccumulation in aquatic systems. Studies indicate that DNT can be transformed by microorganisms into less harmful metabolites under anaerobic conditions but remains a concern due to its toxicity .

Case Study 1: Zebrafish Liver Toxicity

A study conducted on zebrafish exposed to varying concentrations of DNT highlighted significant liver toxicity. The histopathological analysis revealed severe damage characterized by necrosis and inflammation within the liver tissue.

Case Study 2: Occupational Exposure

Research indicates that workers exposed to DNT in manufacturing settings exhibit increased risks for liver dysfunction and other systemic effects. Monitoring studies have shown elevated liver enzymes in workers compared to controls .

Propiedades

IUPAC Name |

2,4-dinitro-1-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBFBMJGBANMMK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221042 | |

| Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70786-68-4 | |

| Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070786684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(methyl-d3)-2,4-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.